Tert-butyl 2-amino-6-chloro-3-nitrobenzoate
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Overview
Description
Tert-butyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-6-nitrobenzoic acid to introduce the nitro group. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-amino-6-chloro-3-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-amino-6-chloro-3-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-6-chloro-3-nitrobenzoate exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and nitro groups allows for various interactions with molecular targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Tert-butyl 2-amino-6-chlorobenzoate: Lacks the nitro group, which may reduce its potential for certain chemical reactions.
Tert-butyl 2-amino-3-chloro-6-nitrobenzoate: Similar structure but with different substituent positions, potentially leading to different reactivity and applications.
Uniqueness
Tert-butyl 2-amino-6-chloro-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-amino-6-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)8-6(12)4-5-7(9(8)13)14(16)17/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYYKDEEYKVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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